4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

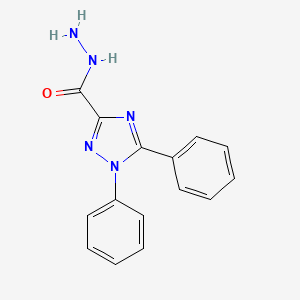

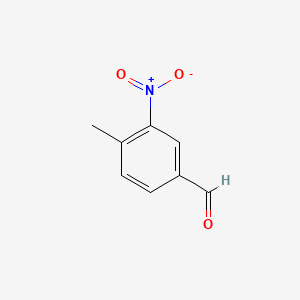

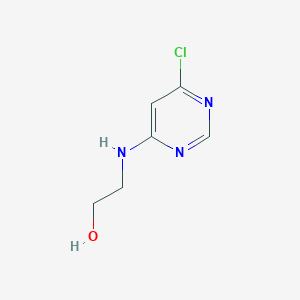

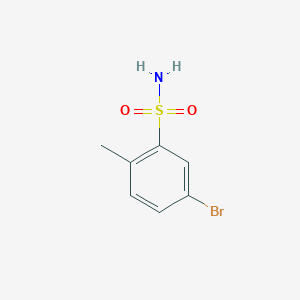

“4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine” is a compound that contains a thiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles. The thiophene ring is substituted with a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, thiazolo[3,2-a]pyrimidines were synthesized by S-alkylation of pyrimidine-2-thiones, internal cyclization in alkaline medium with ammonia, condensation with benzaldehyde, and finally reaction with hydroxylamine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a thiophene ring via a single bond. The thiophene ring would have a methyl group attached, and the thiazole ring would have an amine group attached .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. Thiophenes can undergo electrophilic aromatic substitution reactions, and thiazoles can react with electrophiles at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to have moderate polarity due to the presence of the nitrogen and sulfur atoms, and it might have some degree of aromaticity due to the thiophene and thiazole rings .Scientific Research Applications

Fluorescent Materials Development

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine: has been studied for its potential in creating fluorescent materials. Researchers have explored its photophysical properties, particularly how its derivatives can be used as fluorescent donor–acceptor type molecules . These compounds exhibit interesting behaviors like twisted intramolecular charge transfer (TICT), which can be tuned to create materials with specific fluorescence properties for applications in bioimaging and sensors .

Therapeutic Drug Synthesis

The thiophene moiety, a part of the compound’s structure, is significant in medicinal chemistry. It’s been incorporated into drugs with a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s derivatives could be synthesized to explore new drugs with enhanced pharmacological activities.

Antitumor Agents

Compounds containing the thiophene group have been synthesized and screened for their antitumor properties. The structure of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine suggests it could be a candidate for creating new polyheterocyclic compounds with potential antitumor effects .

Future Directions

properties

IUPAC Name |

4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNSNCTVNSWUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366382 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

383129-75-7 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)